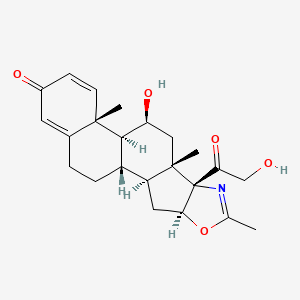
Deacetyldeflazacort; Deflazacortalcohol; L 6485
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Deacetyldeflazacort is synthesized from Deflazacort through a deacetylation process. The reaction typically involves the use of acidic or basic hydrolysis to remove the acetyl group from Deflazacort, resulting in the formation of Deacetyldeflazacort . The reaction conditions often include:
Temperature: Moderate temperatures around 25-30°C.
Industrial Production Methods
In industrial settings, the production of Deacetyldeflazacort follows similar synthetic routes but on a larger scale. The process involves:
Batch reactors: For controlled deacetylation reactions.
Purification: Using techniques such as crystallization and chromatography to ensure high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Deacetyldeflazacort undergoes several types of chemical reactions, including:
Oxidation: Can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert it back to its parent compound, Deflazacort.
Substitution: Undergoes nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Solvents: Methanol, ethanol, and chloroform are commonly used.
Major Products Formed
Oxidation: Leads to the formation of oxidized corticosteroid derivatives.
Reduction: Results in the regeneration of Deflazacort.
Substitution: Produces various substituted corticosteroid compounds.
Applications De Recherche Scientifique
Deacetyldeflazacort has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in the study of corticosteroid metabolism and synthesis.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Studied for its therapeutic potential in treating inflammatory and autoimmune diseases.
Industry: Utilized in the development of new corticosteroid-based drugs and formulations.
Mécanisme D'action
Deacetyldeflazacort exerts its effects by binding to the glucocorticoid receptor . This binding leads to the modulation of gene expression, resulting in anti-inflammatory and immunosuppressive effects . The compound inhibits the production of pro-inflammatory cytokines and mediators, thereby reducing inflammation and immune responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
Prednisolone: Another corticosteroid with similar anti-inflammatory properties.
Hydrocortisone: A naturally occurring corticosteroid with a broader range of effects.
Methylprednisolone: A synthetic corticosteroid with higher potency.
Uniqueness
Deacetyldeflazacort is unique due to its specific deacetylated structure, which provides distinct pharmacokinetic and pharmacodynamic properties. It has a favorable safety profile compared to other corticosteroids, making it a preferred choice in certain therapeutic applications .
Propriétés
Numéro CAS |
2585198-73-6 |
|---|---|
Formule moléculaire |
C23H29NO5 |
Poids moléculaire |
399.5 g/mol |
Nom IUPAC |
(1S,2S,4S,8S,9S,11S,12S,13R)-11-hydroxy-8-(2-hydroxyacetyl)-6,9,13-trimethyl-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-16-one |
InChI |
InChI=1S/C23H29NO5/c1-12-24-23(18(28)11-25)19(29-12)9-16-15-5-4-13-8-14(26)6-7-21(13,2)20(15)17(27)10-22(16,23)3/h6-8,15-17,19-20,25,27H,4-5,9-11H2,1-3H3/t15-,16-,17-,19-,20+,21-,22-,23+/m0/s1 |
Clé InChI |
KENSGCYKTRNIST-AXEBOABBSA-N |
SMILES isomérique |
CC1=N[C@@]2([C@@H](O1)C[C@@H]3[C@@]2(C[C@@H]([C@H]4[C@H]3CCC5=CC(=O)C=C[C@]45C)O)C)C(=O)CO |
SMILES canonique |
CC1=NC2(C(O1)CC3C2(CC(C4C3CCC5=CC(=O)C=CC45C)O)C)C(=O)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















